N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide

描述

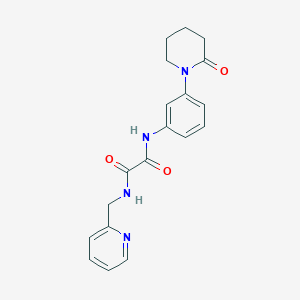

N1-(3-(2-Oxopiperidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) core. The molecule features two distinct substituents:

- N1-substituent: A 3-(2-oxopiperidin-1-yl)phenyl group, introducing a cyclic amide (piperidinone) moiety linked to an aromatic ring. This structural motif may enhance conformational rigidity and influence receptor binding.

- N2-substituent: A pyridin-2-ylmethyl group, contributing to hydrogen bonding and π-π stacking interactions due to the pyridine ring.

属性

IUPAC Name |

N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c24-17-9-2-4-11-23(17)16-8-5-7-14(12-16)22-19(26)18(25)21-13-15-6-1-3-10-20-15/h1,3,5-8,10,12H,2,4,9,11,13H2,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUUQCIWDAACLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential pharmacological properties. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 352.4 g/mol. The structure includes a piperidine moiety and a pyridine group, which are believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4O3 |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 941979-99-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

- Formation of the Acid Chloride: The benzoic acid derivative is treated with oxalyl chloride.

- Amidation Reaction: The acid chloride is reacted with an appropriate amine, such as pyridin-2-ylmethylamine, to yield the oxalamide product.

The biological activity of this compound is hypothesized to arise from its interaction with specific receptors or enzymes within biological systems. Preliminary studies suggest that it may modulate neurotransmission or metabolic regulation by influencing receptor activity related to these pathways.

Biological Activity and Research Findings

Research indicates that this compound may have potential applications in drug development, particularly as a modulator of peptide 2 receptor agonists. Its unique structure allows for various interactions that could lead to therapeutic effects.

Case Studies and Experimental Findings

- Receptor Modulation: In vitro studies have shown that compounds similar to this compound can enhance or inhibit receptor activity, suggesting potential applications in treating conditions like anxiety or depression.

- Enzyme Interaction: Preliminary research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial for conditions like obesity or diabetes.

- Pharmacological Screening: Various pharmacological assays have been conducted to evaluate the efficacy and safety profile of this compound. Results have shown promising activity against specific targets, warranting further investigation.

相似化合物的比较

Structural Comparison

The oxalamide scaffold permits extensive structural diversification. Key analogs and their substituents are summarized below:

Key Observations :

Challenges :

常见问题

Q. What are the recommended synthetic routes for N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step pathways, including:

Formation of intermediates : Piperidine or pyridine derivatives are prepared via coupling reactions (e.g., 4-chloropyridine with piperidine under basic conditions) .

Oxalamide core assembly : Reacting intermediates with oxalyl chloride or ethyl oxalyl chloride in anhydrous solvents (e.g., dichloromethane) under inert atmospheres .

Coupling reactions : Amine groups are coupled using carbodiimides (e.g., DCC) with activating agents like HOBt to enhance yield .

- Optimization : Control temperature (0–25°C), use high-purity solvents, and employ chromatography (HPLC or silica gel) for purification. Monitor reaction progress via TLC or LC-MS .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (e.g., DMSO-d6 at 50°C) confirm regiochemistry and stereochemistry. Key peaks include aromatic protons (δ 7.4–8.3 ppm) and amide NH signals (δ 8.3–10.7 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>90% typical) using C18 columns and UV detection .

- Mass Spectrometry (LC-MS/APCI+) : Confirm molecular weight (e.g., observed [M+H]+ vs. calculated) .

Q. How does the compound’s solubility and stability vary under different pH conditions?

- Methodological Answer :

- Solubility : Test in DMSO (stock solutions) and aqueous buffers (pH 1–12). Oxalamides generally show poor aqueous solubility but improved solubility in polar aprotic solvents .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of amide bonds under acidic/alkaline conditions .

Advanced Research Questions

Q. What strategies are effective in resolving stereochemical challenges during synthesis?

- Methodological Answer :

- Chiral chromatography : Use columns like Chiralpak IA/IB to separate enantiomers .

- Asymmetric catalysis : Employ palladium-catalyzed couplings or enantioselective hydrogenation .

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate single stereoisomers .

- Example : Stereoisomer mixtures (1:1) of similar oxalamides were resolved using preparative HPLC with chiral stationary phases .

Q. How can structure-activity relationship (SAR) studies be designed to explore its kinase inhibition potential?

- Methodological Answer :

- Target selection : Prioritize kinases (e.g., soluble epoxide hydrolase) based on structural analogs .

- Modifications : Synthesize derivatives with varied substituents (e.g., fluorophenyl, morpholino) and test inhibitory activity via enzymatic assays (IC50 determination) .

- Data interpretation : Correlate electronic (Hammett constants) and steric (molecular volume) parameters with activity .

Q. What experimental approaches address contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized assays : Use consistent cell lines (e.g., HEK293 for enzyme activity) and controls .

- Proteomics profiling : Identify off-target effects via kinase selectivity screening or thermal shift assays .

- Meta-analysis : Compare datasets using tools like PCA to isolate variables (e.g., assay pH, incubation time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。